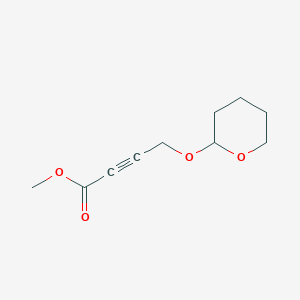

Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate

Description

Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate (CAS 69511-49-5) is an acetylenic ester featuring a tetrahydro-2H-pyran (THP) ether group at the 4-position of the butynoate backbone. Its molecular formula is C₁₀H₁₄O₄, with a molar mass of 198.22 g/mol . The THP group acts as a protecting moiety for hydroxyl groups, commonly employed in organic synthesis to enhance stability during multi-step reactions.

Properties

IUPAC Name |

methyl 4-(oxan-2-yloxy)but-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-9(11)5-4-8-14-10-6-2-3-7-13-10/h10H,2-3,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQIDAJTIPVLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339705 | |

| Record name | Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69511-49-5 | |

| Record name | Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure Overview

The Grignard carbomethoxylation method, refined by Earl and Townsend, involves three stages:

Synthesis of Tetrahydropyranyl-Protected Propargyl Alcohol

Propargyl alcohol reacts with dihydropyran in the presence of catalytic p-toluenesulfonic acid (pTSA) to yield tetrahydro-2-(2-propynyloxy)-2H-pyran. This exothermic reaction achieves >95% conversion under anhydrous conditions.Formation of the Acetylenic Grignard Reagent

The THP-protected propargyl alcohol is treated with ethylmagnesium bromide in dry tetrahydrofuran (THF) at −20°C. This generates a highly reactive Grignard intermediate, which is subsequently quenched with methyl chloroformate.Workup and Purification

The crude product undergoes brine washes, sodium sulfate drying, and Dowex 50-X4 resin treatment in methanol to hydrolyze residual THP groups. Distillation under reduced pressure (0.2 mm Hg) isolates the final product.

Reaction Mechanism

The THP group stabilizes the propargyl alcohol during Grignard formation, preventing side reactions. The mechanism proceeds as follows:

Optimization and Yield

Autoclave Carboxylation Method

Historical Context

Henbest et al. pioneered this approach using high-pressure carboxylation:

Grignard Reagent Preparation

1-(Tetrahydro-2'-yloxy)prop-2-yne reacts with magnesium in dry ether to form the Grignard intermediate.Carboxylation Under Pressure

The reagent is treated with CO2 in an autoclave (24 hr, 50–60 atm), forming 4-(THP-oxy)-2-butynoic acid.Esterification

The acid is refluxed with methanol and 2% H2SO4, achieving 65% yield over two steps.

Limitations

- Equipment Dependency : Requires specialized autoclave setups.

- Reaction Time : Prolonged carboxylation (24 hr) versus 4 hr for Grignard methods.

- Yield Variability : Sensitivity to CO2 pressure fluctuations (±5% yield).

Comparative Analysis of Synthesis Methods

Key Advantages :

- Grignard Method : Eliminates autoclave dependency and enables ambient-pressure workups.

- Autoclave Method : Higher functional group tolerance for acid-sensitive substrates.

Mechanistic Insights and Side Reactions

THP Deprotection Dynamics

The Dowex 50 resin in methanol selectively cleaves the THP ether via acid-catalyzed hydrolysis. Competing pathways include:

Grignard Quenching Byproducts

Premature quenching of the Grignard reagent with trace water generates propane (detected via GC-MS), consuming up to 15% of the starting material.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate serves as an important intermediate in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions allow the compound to be transformed into derivatives that can be further utilized in different applications.

Reactions Involving this compound

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the ester group, leading to various derivatives.

Biological Research

Enzyme-Catalyzed Reactions

In biological studies, this compound is used to investigate enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to interact with various enzymes, making it a valuable tool for understanding biochemical processes and developing potential therapeutic agents.

Case Study: Antibacterial Activity

A study focusing on the structure-kinetic relationship of similar compounds revealed insights into their antibacterial properties. While this study did not directly involve this compound, it highlights the relevance of its structural analogs in drug development against Gram-negative bacteria .

Industrial Applications

Production of Specialty Chemicals

this compound is utilized in the production of specialty chemicals, including fragrances and flavors. Its unique functional groups contribute to the synthesis of compounds with desirable sensory properties .

Mechanism of Action

The mechanism of action of Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of active metabolites. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Methyl 2-Butynoate

- Molecular Formula : C₅H₆O₂

- Molar Mass : 98.09 g/mol

- Physical State : Liquid (density 0.981 g/mL)

- Key Functional Groups : Terminal acetylenic ester.

Comparison :

- Structural Differences : Lacks the THP ether group, making it simpler and less sterically hindered.

- Reactivity: The terminal triple bond in Methyl 2-butynoate is more accessible for reactions like cycloadditions, whereas the internal triple bond in the target compound may exhibit reduced reactivity due to steric shielding by the THP group.

Methyl 5-(Tetrahydro-2H-pyran-2-yloxy)-2-pentynoate

Comparison :

- Chain Length: The pentynoate backbone (vs. butynoate) increases flexibility and alters electronic effects on the triple bond.

- THP Positioning : The THP group at the 5-position (vs. 4-position) may influence regioselectivity in subsequent reactions.

- Applications : Demonstrated utility in pheromone synthesis, suggesting similar biological relevance for the target compound .

3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)

Comparison :

- Structural Complexity: Contains a fused pyranopyranone system absent in the target compound.

- Reactivity : The dihydropyran ring and ketone group enable electrophilic substitutions, contrasting with the acetylenic ester’s nucleophilic or cycloaddition reactivity.

- Applications : Likely used in heterocyclic chemistry rather than protective group strategies .

Phosphorus- and Selenium-Containing THP Derivatives (e.g., 7c, 9c)

- Examples : 5-Butyl-5-methyl-2,2-diphenyl-4-phenylselenenyl-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-2,5-dihydro-1,2-oxaphosphol-2-ium chloride (7c).

- Physical State : Yellow/orange oils.

- Key Functional Groups : THP ether with phosphorus or selenium heteroatoms.

- Synthesis : Purified via HPLC, with structural validation by ³¹P-NMR .

Comparison :

- Heteroatom Influence : Phosphorus and selenium impart unique redox and catalytic properties, unlike the purely oxygen-based functionality of the target compound.

- Applications: Potential use in organocatalysis or materials science, diverging from the target compound’s role as a synthetic intermediate .

Key Findings and Insights

- Structural Impact on Reactivity: The THP group in Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate introduces steric hindrance, likely reducing reaction rates at the triple bond compared to unshielded analogs like Methyl 2-butynoate .

- Synthetic Utility: While direct yield data for the target compound is unavailable, analogous THP-protected esters (e.g., Methyl 5-(THP-oxy)-2-pentynoate) suggest moderate yields (~50%), typical for protective group chemistry .

- Divergent Applications : The target compound’s acetylenic ester functionality contrasts with phosphorus- or selenium-containing derivatives, which are tailored for specialized roles in catalysis or materials science .

Biological Activity

Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate (CAS No. 69511-49-5) is a compound that has garnered interest for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluation, drawing from various research findings and case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a butynoate moiety and a tetrahydro-pyran ether. The synthesis typically involves multi-step organic reactions, including esterification and cyclization processes, to achieve the desired compound with high purity.

General Synthetic Route:

- Starting Materials: Begin with readily available starting materials such as alkynes and tetrahydropyran derivatives.

- Reagents: Utilize reagents like acid chlorides or anhydrides for esterification.

- Cyclization: Employ conditions that favor the formation of the tetrahydropyran ring.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various bacterial strains. Research indicates that it exhibits significant inhibition against Gram-negative bacteria, particularly Pseudomonas aeruginosa, which is known for its resistance to many antibiotics.

Case Study Findings:

- In vitro assays demonstrated that the compound had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Pseudomonas aeruginosa.

- The compound's structure suggests that the alkyne functionality may contribute to its antibacterial properties by disrupting bacterial cell wall synthesis.

Cytotoxicity and Anticancer Activity

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. In particular, it has shown promise in inhibiting the proliferation of breast cancer cells.

Key Results:

- A dose-dependent cytotoxic effect was observed in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM.

- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the pyran ring and alkyne position can significantly influence its biological properties.

| Compound Variation | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| Parent Compound | 32 | 25 | Antimicrobial, Anticancer |

| Variation A | 16 | 20 | Enhanced Antimicrobial |

| Variation B | 64 | >50 | Reduced Efficacy |

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify key signals:

- GC-MS : Confirms molecular ion peak (m/z ~184 for the ester fragment) and fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1720 cm) and ether linkages (C-O-C, ~1100 cm) .

How can researchers optimize reaction conditions to minimize byproduct formation?

Advanced

Byproduct formation (e.g., diastereomers or over-oxidation) is mitigated by:

- Temperature Control : Maintaining sub-zero temperatures during acetylide formation prevents undesired side reactions .

- Catalyst Screening : Heterogeneous solid acid catalysts (e.g., silica-supported sulfonic acid) improve regioselectivity and reduce polymerization risks .

- Stoichiometric Precision : Limiting excess reagents (e.g., dihydropyran) avoids THP overprotection .

What strategies resolve discrepancies in NMR data during characterization?

Q. Advanced

- Decoupling Experiments : Use H-C HSQC/HMBC to assign ambiguous signals, particularly for overlapping THP and ester protons .

- Solvent Variation : Deuterated DMSO or CDCl may resolve signal splitting caused by hydrogen bonding .

- Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or conformational exchange in the THP ring .

How does the THP protecting group influence the compound’s reactivity?

Q. Advanced

- Steric Shielding : The THP group blocks nucleophilic attack at the β-carbon of the alkyne, directing reactions (e.g., Sonogashira coupling) to the terminal position .

- Acid-Labile Stability : THP deprotection under mild acidic conditions (e.g., aqueous HCl/THF) regenerates hydroxyl groups without degrading the ester .

- Solubility Modulation : The hydrophobic THP group enhances solubility in non-polar solvents, facilitating Grignard or organometallic reactions .

What are the best practices for handling and storing this compound?

Q. Basic

- Storage : Store under argon at -20°C in amber vials to prevent moisture absorption and photodegradation .

- Handling : Use anhydrous solvents and gloveboxes for reactions to avoid hydrolysis of the THP or ester groups .

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

What mechanistic insights explain unexpected product formation during synthesis?

Q. Advanced

- Unexpected Cyclization : In the presence of Brønsted acids, the alkyne may undergo 5-exo-dig cyclization to form furan derivatives, detectable via GC-MS .

- Catalyst Interactions : Solid acid catalysts can promote tandem reactions, such as the formation of 2,3-dihydroquinazolin-4(1H)-ones, via intermediate iminium ion trapping .

- Isomerization : Prolonged heating in polar solvents (e.g., DMF) may lead to E/Z isomerization of the butynoate moiety, identifiable via NOE NMR .

How does solvent choice impact the efficiency of its synthesis?

Q. Advanced

- Polar Aprotic Solvents : THF or 2-MeTHF stabilize lithium acetylides and improve reaction yields (>80%) .

- Protic Solvents Avoidance : Methanol or water induces premature THP deprotection or ester hydrolysis .

- Catalyst Compatibility : Toluene or dichloromethane enhances heterogeneous catalyst performance by reducing pore-blocking .

What advanced applications exist for this compound in medicinal chemistry?

Q. Advanced

- Prodrug Design : The THP-protected hydroxyl group serves as a hydrolyzable linker for controlled drug release .

- Click Chemistry : The alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-based bioactive scaffolds .

- Natural Product Synthesis : It is a key intermediate in pheromone analogs (e.g., methyl 5-(THP-2-yloxy)-2-pentynoate) for behavioral studies .

How can isotopic labeling enhance metabolic pathway analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.